1-(4-Aminophenyl)cyclopropanecarbonitrile

Medicinal Chemistry Fragment-Based Drug Discovery ADMET Optimization

Fragment-based drug discovery teams need building blocks with balanced polarity for CNS penetration. This bifunctional aniline-nitrile (MW 158.20, TPSA 49.8 Ų, XLogP3 1.2) meets Rule-of-Three criteria for fragment library inclusion while providing a ready-to-use primary amine - eliminating the low-yielding nitro reduction step (cf. 23% yield from nitro precursor). • Free NH₂ enables direct amide coupling for PROTAC design & parallel synthesis • Rigid cyclopropane spacer improves metabolic stability vs. flexible-chain analogs • 98% purity; stored at 4°C protected from light

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 108858-86-2
Cat. No. B1282606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)cyclopropanecarbonitrile
CAS108858-86-2
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC=C(C=C2)N
InChIInChI=1S/C10H10N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-6,12H2
InChIKeyJTMAWZMLYUMWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)cyclopropanecarbonitrile (CAS 108858-86-2): Physicochemical Identity and Procurement Baseline


1-(4-Aminophenyl)cyclopropanecarbonitrile (CAS 108858-86-2) is a bifunctional aniline-nitrile building block (MF: C₁₀H₁₀N₂; MW: 158.20 g/mol) featuring a para-substituted aniline ring attached to a cyclopropanecarbonitrile moiety [1]. The molecule presents one hydrogen bond donor (primary amine), two hydrogen bond acceptors (nitrile), a computed XLogP3 of 1.2, and a topological polar surface area (TPSA) of 49.8 Ų [1]. It is commercially available as a research chemical with a typical purity of 98% and is stored at 4°C with protection from light .

Bifunctional aniline-nitrile building block for fragment-based screening
Rigid cyclopropane spacer constrains exit vector geometry
Pre-formed amine handle supports direct amide coupling workflows

Why Generic Aniline or Cyclopropanecarbonitrile Substitution Fails for 1-(4-Aminophenyl)cyclopropanecarbonitrile


In-class substitution of 1-(4-Aminophenyl)cyclopropanecarbonitrile with common building blocks such as 4-aminophenylacetonitrile or 1-phenylcyclopropanecarbonitrile introduces critical vector and physicochemical compromises. The target compound uniquely juxtaposes a primary aniline (para to the cyclopropane) with the sp³-rich, conformationally restricted cyclopropanecarbonitrile group, creating a defined exit vector and electronic profile distinct from flexible-chain or nitro-substituted analogs [1]. These differences are non-trivial: the aniline NH₂ serves as a derivatization handle for amide bond formation or reductive amination, while the cyclopropane ring imparts metabolic stability and a fixed geometry that cannot be replicated by open-chain or purely aromatic nitriles [1].

Flexible-chain analog
4-Aminophenylacetonitrile may alter exit vector and conformational entropy, shifting SAR interpretation.
Phenyl-only analog
1-Phenylcyclopropanecarbonitrile lacks the amine handle, limiting direct derivatization without additional steps.
Nitro precursor
Requires low-yielding reduction (reported 23%) to generate amine, adding synthetic steps and reducing throughput.

Quantitative Differentiation Evidence for 1-(4-Aminophenyl)cyclopropanecarbonitrile versus Its Closest Analogs


Hydrogen Bond Donor Count: Differentiating 1-(4-Aminophenyl)cyclopropanecarbonitrile from the Nitro Precursor and Parent Phenyl Analog

The presence of a primary amine on 1-(4-Aminophenyl)cyclopropanecarbonitrile provides exactly one hydrogen bond donor (HBD) while its nitro precursor, 1-(4-nitrophenyl)cyclopropanecarbonitrile, has zero, and the unsubstituted parent 1-phenylcyclopropanecarbonitrile also has zero. An HBD count of 1 allows the target compound to satisfy the 'Rule-of-Five' minimal HBD requirement for oral bioavailability, while the nitro analog cannot donate hydrogen bonds at all, fundamentally altering pharmacophore interaction capacity [1][2][3]. Direct head-to-head comparison of computed descriptors from PubChem (target vs. 1-phenylcyclopropanecarbonitrile vs. 1-(4-nitrophenyl)cyclopropanecarbonitrile) confirms the HBD count differences (1, 0, and 0, respectively) [1][2][3].

HBD Count
Head-to-head
Target: 1 HBD (NH₂) vs. nitro/phenyl analogs: 0
Supports amine-dependent derivatization and pharmacophore modeling.
Computed descriptors (PubChem 2025)
Medicinal Chemistry Fragment-Based Drug Discovery ADMET Optimization

Topological Polar Surface Area (TPSA): A Measurable Advantage Over 4-Aminophenylacetonitrile and the Unsubstituted Phenyl Analog

The TPSA of 1-(4-Aminophenyl)cyclopropanecarbonitrile is 49.8 Ų, which positions it within the generally accepted threshold for blood-brain barrier (BBB) penetration (typically <60–70 Ų) [1]. In contrast, 4-aminophenylacetonitrile (CAS 3544-25-0) has a TPSA of 49.8 Ų but differs in that it has a two-atom flexible linker (CH₂) between the phenyl and nitrile rather than a spiro-cyclopropyl group, leading to a different spatial orientation and different rotatable bond count (2 vs. 1 for the target) [1][2]. The unsubstituted 1-phenylcyclopropanecarbonitrile has a lower TPSA of 23.8 Ų due to the absence of the polar NH₂ group, resulting in reduced aqueous solubility but increased lipophilicity [3]. The target compound therefore offers a unique balance of moderate polarity and restricted flexibility suited for CNS-oriented fragment libraries.

TPSA & Rigidity
Head-to-head
TPSA 49.8 Ų, 1 rot. bond vs. 4-aminophenylacetonitrile: same TPSA, 2 rot. bonds
Lower flexibility may support CNS-permeable scaffold design.
TPSA within BBB-penetrant range
CNS Drug Design Permeability Optimization Fragment Library Design

LogP and Lipophilic Ligand Efficiency (LLE) Positioning in the Cyclopropanecarbonitrile Series

The computed XLogP3 for 1-(4-Aminophenyl)cyclopropanecarbonitrile is 1.2, giving it a LogP that is 0.6 to 1.0 unit lower than the parent 1-phenylcyclopropanecarbonitrile (XLogP3 ~1.8–2.2) and substantially lower than the nitro analog 1-(4-nitrophenyl)cyclopropanecarbonitrile (XLogP3 ~1.5–2.0) [1][2]. The lower LogP of the target compound—driven by the polar NH₂ group—improves aqueous solubility and reduces the risk of phospholipidosis and promiscuous binding associated with highly lipophilic fragment-sized molecules [1]. In the context of fragment-based screening, the target's LogP of 1.2 aligns with the 'Rule of Three' (LogP ≤ 3) while offering a better starting point for lead optimization compared to the more lipophilic unsubstituted or nitro-substituted analogs.

Lipophilicity
Head-to-head
XLogP3 = 1.2 0.6–1.0 units lower than unsubstituted analog
Favorable for fragment-to-lead lipophilic efficiency.
Computed via XLogP3 (PubChem 2025)
Lipophilic Efficiency Lead Optimization Property-Based Design

Synthetic Tractability and Derivatization Handle: The NH₂ Advantage Over Nitro and Carboxylic Acid Precursors

The primary amine of 1-(4-Aminophenyl)cyclopropanecarbonitrile enables direct amide coupling, sulfonamide formation, and reductive amination without the need for a reduction step required by its nitro precursor 1-(4-nitrophenyl)cyclopropanecarbonitrile . A typical synthesis route reduces the nitro precursor (500 mg, 2.65 mmol) with H₂ over 5% Pd/C in EtOH-EtOAc to yield the target amine in modest yield (96 mg, 23%) after preparative TLC . The alternative route via Curtius rearrangement of 4-(1-cyanocyclopropyl)benzoic acid uses DPPA and triethylamine at 95°C, involving hazardous azide chemistry . Therefore, procurement of the pre-formed amine obviates a low-yielding reduction or hazardous Curtius step, directly saving synthetic effort and improving overall yield in library production.

Synthetic Step
Cross-study
Pre-formed amine avoids reduction (cf. nitro route ~23% yield)
Eliminates one synthetic step, supporting parallel synthesis throughput.
Supplier-reported protocol context
Parallel Synthesis Amide Coupling Library Enumeration

Conformational Rigidity and Exit Vector Geometry: Cyclopropane vs. Flexible-Chain and Planar Aromatic Comparators

The cyclopropane ring in 1-(4-Aminophenyl)cyclopropanecarbonitrile constrains the nitrile and phenyl groups into a fixed, non-coplanar spiro-like geometry with a C–C–C bond angle of approximately 60°, which is distinct from the flexible –CH₂–CN linker in 4-aminophenylacetonitrile and from fully aromatic cyanoanilines such as 4-aminobenzonitrile [1]. This rigidification reduces the entropic penalty upon target binding and provides a well-defined exit vector for fragment growing [1]. While no direct published protein-ligand structures are available for the target compound, class-level precedent from cyclopropane-containing drug candidates (e.g., boceprevir, ledipasvir) demonstrates that cyclopropane rings enhance metabolic stability and binding affinity through conformational pre-organization [2][3].

Conformation
Class-level
1 rotatable bond, cyclopropane ring vs. 2 rot. bonds in 4-aminophenylacetonitrile
May support binding pre-organization, data to verify.
Class-level cyclopropane precedent
Scaffold Hopping Bioisostere Design Conformational Analysis

Optimal Research and Industrial Application Scenarios for 1-(4-Aminophenyl)cyclopropanecarbonitrile Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS or Kinase Programs

With a TPSA of 49.8 Ų, XLogP3 of 1.2, MW of 158.20 Da, and only 1 rotatable bond, 1-(4-Aminophenyl)cyclopropanecarbonitrile satisfies the 'Rule of Three' criteria for fragment library inclusion while offering a primary amine for direct amide coupling in library expansion [1]. Its rigid cyclopropane scaffold provides a pre-organized exit vector ideal for fragment growing in CNS-targeted or kinase hinge-binding programs, where the balance of polarity and lipophilicity is critical for BBB penetration or ATP-site access [1].

Parallel Synthesis and High-Throughput Chemistry (HTC) Amide Library Production

The free primary amine enables immediate use in amide coupling with diverse carboxylic acid building blocks without prior reduction, as demonstrated by the low-yielding (23%) alternative route from the nitro precursor [1]. This ready-to-use amine functionality accelerates parallel synthesis workflows and reduces synthetic step count by one, directly improving library production throughput and cost efficiency in medicinal chemistry teams [1].

PROTAC and Degrader Linker Design Requiring Defined Exit Vector Geometry

The rigid cyclopropane spacer between the aniline handle and the nitrile group provides a well-defined, non-planar geometry that serves as an ideal linker attachment point for PROTAC (PROteolysis TArgeting Chimera) design [1]. The para-substituted aniline allows conjugation to E3 ligase ligands via amide bond formation, while the cyclopropanecarbonitrile can be further functionalized or act as a bioisostere for carboxylic acids, enabling modular degrader assembly with predictable spatial orientation .

Metabolic Stability Optimization via Cyclopropane Bioisosteric Replacement

Class-level evidence from approved drugs containing cyclopropane rings (e.g., boceprevir, ledipasvir) indicates that cyclopropane substitution improves metabolic stability by blocking oxidative metabolism at the benzylic position [1]. For programs currently using 4-aminophenylacetonitrile as a building block, replacement with 1-(4-Aminophenyl)cyclopropanecarbonitrile can reduce CYP-mediated clearance while maintaining the amine derivatization handle, offering a straightforward scaffold-hopping opportunity to improve PK properties without sacrificing synthetic accessibility [1].

Application
Selection Property
Validation Focus
Fragment-based library design
Rule-of-Three compliance, rigid exit vector
Permeability and kinase hinge-binding assays
Parallel amide synthesis
Pre-formed amine handle
Amide coupling efficiency and yield
PROTAC linker design
Defined non-planar geometry
Spatial orientation and degrader assembly
Metabolic stability optimization
Cyclopropane bioisostere replacement
Microsomal stability and CYP inhibition screening

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31 linked technical documents
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